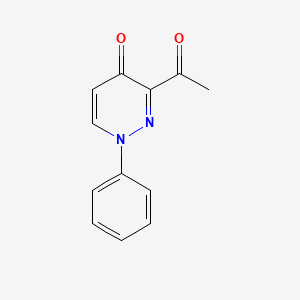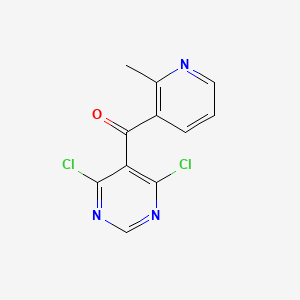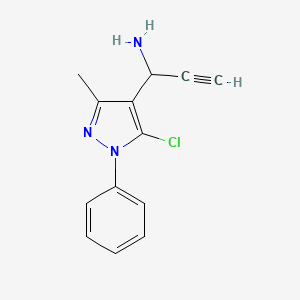
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring with carbonyl groups at positions 2 and 4, and a benzyl group substituted with a hydroxyl group at the 3-position. Thiazolidinediones are known for their diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 3-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of thiazolidinedione derivatives can be optimized using environmentally friendly methods. One such method involves the use of deep eutectic solvents, which act as both solvents and catalysts. This approach not only reduces the environmental impact but also enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 5-(3-Formylbenzyl)thiazolidine-2,4-dione.
Reduction: Formation of 5-(3-Hydroxybenzyl)thiazolidine-2,4-diol.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly lipoxygenase.
Medicine: Investigated for its antihyperglycemic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
- 5-(3-Methoxybenzyl)thiazolidine-2,4-dione
- 5-(4-Methoxybenzyl)thiazolidine-2,4-dione
Uniqueness
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is unique due to the presence of the hydroxyl group at the 3-position of the benzyl ring. This structural feature imparts distinct chemical and biological properties, such as enhanced lipoxygenase inhibition compared to its methoxy-substituted counterparts .
Eigenschaften
Molekularformel |
C10H9NO3S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
5-[(3-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) |
InChI-Schlüssel |
GRNUQBDCKXWQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)

![3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11786063.png)

![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)








